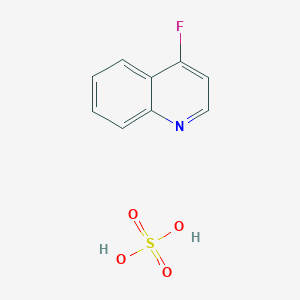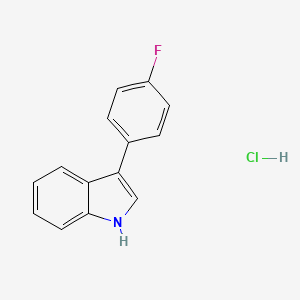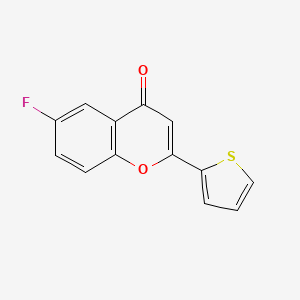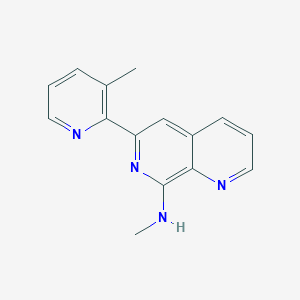
6-Ethyl-3-phenyl-2-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Etil-3-fenil-2-quinolinol es un compuesto químico con la fórmula molecular C₁₇H₁₅NO y un peso molecular de 249.31 g/mol . Es un derivado de la quinolina, un compuesto orgánico aromático heterocíclico. Este compuesto se utiliza principalmente en entornos de investigación, particularmente en los campos de la química y la biología.
Métodos De Preparación
La síntesis de 6-Etil-3-fenil-2-quinolinol se puede lograr a través de varios métodos. Un enfoque común involucra la ciclización de precursores apropiados bajo condiciones específicas. Por ejemplo, la reacción de anilina con dietil etoximetilenmalonato seguida de ciclización puede producir derivados de quinolina . Los métodos de producción industrial a menudo implican el uso de reacciones catalizadas por metales de transición, reacciones mediadas por líquidos iónicos libres de metales y protocolos de reacción verdes para garantizar una síntesis eficiente y respetuosa con el medio ambiente .
Análisis De Reacciones Químicas
6-Etil-3-fenil-2-quinolinol sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede facilitar mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción a menudo involucran reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen halógenos y nucleófilos bajo diversas condiciones.
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolinona, mientras que la reducción puede producir alcoholes de quinolina .
Aplicaciones Científicas De Investigación
6-Etil-3-fenil-2-quinolinol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteicas.
Medicina: La investigación sobre sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos, está en curso.
Industria: Encuentra aplicaciones en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 6-Etil-3-fenil-2-quinolinol involucra su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. Esta interacción puede afectar varias vías bioquímicas, lo que lleva a cambios en las funciones celulares .
Comparación Con Compuestos Similares
6-Etil-3-fenil-2-quinolinol se puede comparar con otros derivados de quinolina como:
2-Hidroxiquinolina: Conocido por sus propiedades antimicrobianas.
4-Hidroxiquinolina: Utilizado en la síntesis de productos farmacéuticos y agroquímicos.
Quinolin-2,4-diona: Destacado por sus actividades biológicas y farmacológicas
La singularidad de 6-Etil-3-fenil-2-quinolinol radica en sus características estructurales específicas y las propiedades químicas resultantes, lo que lo hace adecuado para una variedad de aplicaciones de investigación.
Propiedades
Número CAS |
1031928-35-4 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
6-ethyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15NO/c1-2-12-8-9-16-14(10-12)11-15(17(19)18-16)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19) |
Clave InChI |
SCOTYBGVLLABSH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-](/img/structure/B11866437.png)








![2-fluoro-N-[1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine](/img/structure/B11866520.png)

![8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11866525.png)

